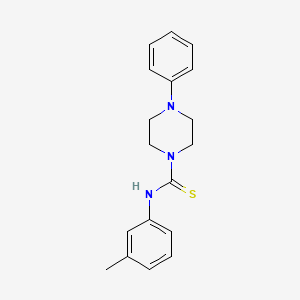![molecular formula C20H25N3O2 B5834928 N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in scientific research. MPAA is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Its unique structure and properties make it a promising candidate for various applications in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide is not fully understood. However, studies have suggested that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to modulate various signaling pathways involved in cancer progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and pain. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to be stable under various conditions, making it easier to handle and store. However, one limitation of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several areas of research that could be explored further with regards to N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. Another direction is the investigation of the potential synergistic effects of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide with other anti-cancer drugs or therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide and to identify potential biomarkers of its activity.
Métodos De Síntesis
The synthesis of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a multi-step process that includes the reaction of 2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenylacetic acid. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been studied extensively for its potential use as a therapeutic agent. Research has shown that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide exhibits significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)19-5-3-4-6-20(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGLMPZLRBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)


![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
